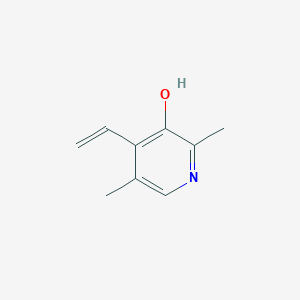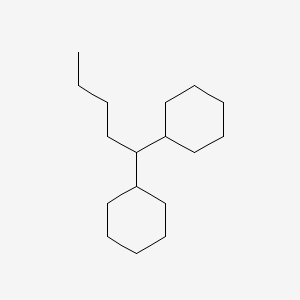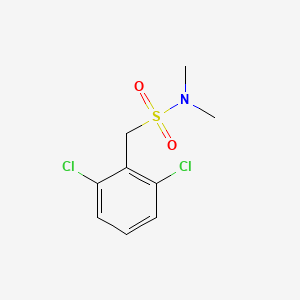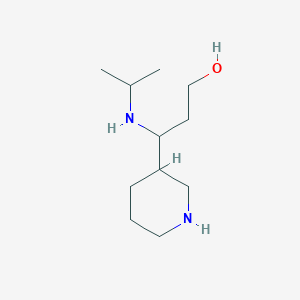![molecular formula C10H11ClOS B13954453 4-[(Propan-2-yl)sulfanyl]benzoyl chloride CAS No. 69708-37-8](/img/structure/B13954453.png)
4-[(Propan-2-yl)sulfanyl]benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Propan-2-yl)sulfanyl]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a propan-2-yl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propan-2-yl)sulfanyl]benzoyl chloride typically involves the chlorination of 4-[(Propan-2-yl)sulfanyl]benzoic acid. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-[(Propan-2-yl)sulfanyl]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Amides and Esters: Formed from the reaction with amines and alcohols, respectively.
Substituted Benzoyl Derivatives: Formed from electrophilic aromatic substitution reactions.
科学的研究の応用
4-[(Propan-2-yl)sulfanyl]benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 4-[(Propan-2-yl)sulfanyl]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: Lacks the propan-2-yl sulfanyl group, making it less sterically hindered and more reactive.
4-Methylbenzoyl Chloride: Contains a methyl group instead of the propan-2-yl sulfanyl group, resulting in different reactivity and properties.
Uniqueness
4-[(Propan-2-yl)sulfanyl]benzoyl chloride is unique due to the presence of the propan-2-yl sulfanyl group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for specialized applications in organic synthesis and material science.
特性
CAS番号 |
69708-37-8 |
|---|---|
分子式 |
C10H11ClOS |
分子量 |
214.71 g/mol |
IUPAC名 |
4-propan-2-ylsulfanylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClOS/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 |
InChIキー |
JNVDZUSBIVWQAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


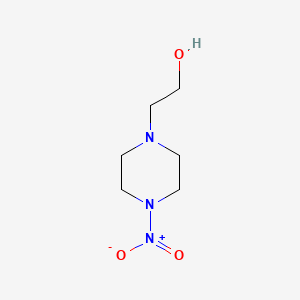
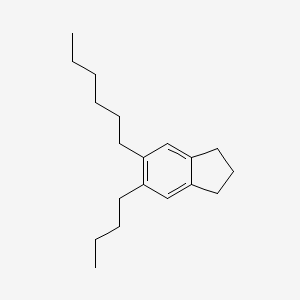
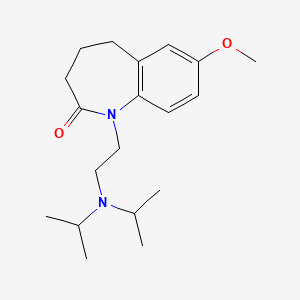
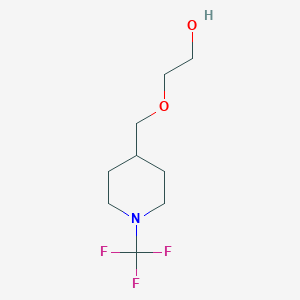
![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
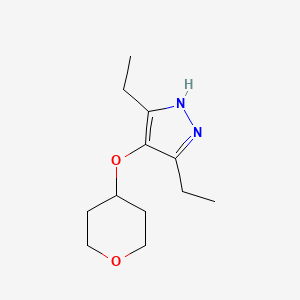
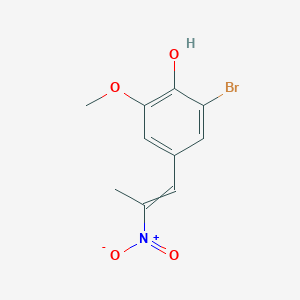
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester](/img/structure/B13954414.png)
